molecular formula C9H10OS2 B14732458 Phenol, 2-(1,3-dithiolan-2-yl)- CAS No. 7070-92-0

Phenol, 2-(1,3-dithiolan-2-yl)-

Cat. No.: B14732458
CAS No.: 7070-92-0
M. Wt: 198.3 g/mol
InChI Key: BDTJZIUGKIQWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-(1,3-dithiolan-2-yl)- is an organic compound with the molecular formula C9H10OS2. It is also known as 4-(1,3-dithiolan-2-yl)phenol. This compound features a phenol group attached to a 1,3-dithiolane ring, which is a five-membered ring containing two sulfur atoms. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-(1,3-dithiolan-2-yl)- can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the dithiolane ring occurring via a thioacetalization process .

Industrial Production Methods

These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1,3-dithiolan-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved dithiolane derivatives

    Substitution: Nitrated, sulfonated, or halogenated phenol derivatives

Comparison with Similar Compounds

Phenol, 2-(1,3-dithiolan-2-yl)- can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of Phenol, 2-(1,3-dithiolan-2-yl)- lies in its combination of a phenol group with a dithiolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

7070-92-0

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

2-(1,3-dithiolan-2-yl)phenol

InChI

InChI=1S/C9H10OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2

InChI Key

BDTJZIUGKIQWPI-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.